3-Methyl-6-(trifluoromethyl)isoquinoline
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Overview
Description
3-Methyl-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The incorporation of a trifluoromethyl group into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)isoquinoline can be achieved through several methods:
Direct Introduction of Fluorine: This involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.
Cyclization Reactions: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial Production Methods: Industrial production of this compound may utilize scalable versions of the above synthetic routes, often optimized for yield, cost, and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often under basic conditions or with the aid of catalysts.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: 3-(trifluoromethyl)isoquinoline, 6-(trifluoromethyl)quinoline, and other trifluoromethyl-substituted heterocycles.
Uniqueness: The presence of both a methyl and a trifluoromethyl group on the isoquinoline ring makes this compound unique.
Properties
Molecular Formula |
C11H8F3N |
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Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-4-9-5-10(11(12,13)14)3-2-8(9)6-15-7/h2-6H,1H3 |
InChI Key |
CSGIWZRNZKFUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(F)(F)F)C=N1 |
Origin of Product |
United States |
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